![molecular formula C19H19N3O3 B4186827 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide](/img/structure/B4186827.png)
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
説明
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as CUDC-101 and is a small molecule inhibitor of multiple oncogenic pathways.
作用機序
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves the inhibition of several oncogenic pathways. It binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and survival. It also inhibits the activity of HER2 and VEGFR, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in cancer treatment.
実験室実験の利点と制限
One of the advantages of using 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in lab experiments is its specificity for oncogenic pathways. It targets multiple pathways that are often overexpressed in cancer cells, making it a promising therapeutic agent. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.
将来の方向性
There are several future directions for the study of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide. One direction is the development of combination therapies that include this compound. It has been shown to enhance the effectiveness of radiation therapy and chemotherapy, and combining it with other agents could lead to even greater efficacy. Another direction is the development of more potent and selective inhibitors of oncogenic pathways. Finally, the use of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in clinical trials could lead to its approval as a therapeutic agent for cancer treatment.
科学的研究の応用
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit several oncogenic pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor (VEGFR). These pathways are often overexpressed in cancer cells and contribute to the growth and survival of cancer cells.
特性
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)7-9-22-18(24)15-6-5-13(10-16(15)19(22)25)17(23)21-14-4-3-8-20-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXRFBYSJSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。